Home > Products > Screening Compounds P16484 > 20-Hydroxylipoxin B4
20-Hydroxylipoxin B4 - 148942-81-8

20-Hydroxylipoxin B4

Catalog Number: EVT-1199861
CAS Number: 148942-81-8
Molecular Formula: C20H32O6
Molecular Weight: 368.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
20-hydroxylipoxin B4 is a member of the class of lipoxins that is lipoxin B4 carrying an additional hydroxy substituent at position 20. It has a role as a human xenobiotic metabolite. It is an omega-hydroxy fatty acid, a lipoxin, a long-chain fatty acid and a hydroxy polyunsaturated fatty acid. It derives from a lipoxin B4. It is a conjugate acid of a 20-hydroxylipoxin B4(1-).
Source and Classification

20-Hydroxylipoxin B4 is classified as an oxylipin, a group of bioactive lipids that includes various metabolites of fatty acids. It is synthesized from lipoxin B4, which itself is produced from arachidonic acid through the action of lipoxygenases. The primary source of 20-hydroxylipoxin B4 is human neutrophils, which convert lipoxin B4 into its 20-hydroxy derivative under aerobic conditions in the presence of nicotinamide adenine dinucleotide phosphate (NADPH) .

Synthesis Analysis

The synthesis of 20-hydroxylipoxin B4 occurs via the omega-hydroxylation of lipoxin B4, primarily facilitated by cytochrome P-450 enzymes present in neutrophil microsomes. The process can be summarized as follows:

  1. Substrate: Lipoxin B4 serves as the substrate for the reaction.
  2. Enzyme: The enzyme responsible for this transformation is identified as leukotriene B4 omega-hydroxylase, a cytochrome P-450 enzyme.
  3. Conditions: The reaction proceeds under aerobic conditions and requires NADPH as a co-factor.
  4. Inhibition: The formation of 20-hydroxylipoxin B4 can be inhibited by carbon monoxide and specific antibodies against NADPH-cytochrome P-450 reductase, indicating the involvement of these components in the enzymatic process .

Technical Parameters

  • Reaction Environment: Aerobic conditions with NADPH.
  • Inhibitors: Carbon monoxide and specific antibodies.
Molecular Structure Analysis

The molecular structure of 20-hydroxylipoxin B4 can be described as follows:

  • Chemical Formula: C20H32O4
  • Molecular Weight: Approximately 336.47 g/mol
  • Structure Characteristics: It features a hydroxyl group at the 20th carbon position of the lipoxin backbone, which significantly alters its biological activity compared to its precursor, lipoxin B4.

The structural modifications impart distinct biochemical properties to 20-hydroxylipoxin B4, enhancing its role as a mediator in inflammatory processes.

Chemical Reactions Analysis

20-Hydroxylipoxin B4 participates in several chemical reactions that are crucial for its function as an inflammatory mediator:

  1. Conversion to Other Metabolites: It can be further metabolized into 20-carboxy-leukotriene B4 through oxidation processes.
  2. Interaction with Receptors: It interacts with specific receptors involved in mediating inflammatory responses, influencing cellular signaling pathways.

Technical Details

  • Metabolic Pathways: The metabolic pathways involving 20-hydroxylipoxin B4 are closely linked to those of leukotriene B4 and other related oxylipins.
  • Enzymatic Activity: The enzyme activity can be influenced by various factors including substrate concentration and the presence of competitive inhibitors.
Mechanism of Action

The mechanism of action of 20-hydroxylipoxin B4 involves its interaction with specific receptors on target cells, modulating inflammatory responses:

  1. Receptor Binding: It binds to receptors that mediate anti-inflammatory effects, leading to decreased leukocyte recruitment and activation.
  2. Signaling Pathways: The binding activates downstream signaling pathways that promote resolution of inflammation, including apoptosis of neutrophils and enhancement of macrophage phagocytosis.
  3. Regulation of Gene Expression: It influences gene expression related to inflammation resolution, further contributing to its role as a pro-resolving mediator .

Relevant Data

Studies have shown that 20-hydroxylipoxin B4 can downregulate pro-inflammatory cytokines and chemokines, thereby playing a critical role in restoring homeostasis during inflammation.

Physical and Chemical Properties Analysis

The physical and chemical properties of 20-hydroxylipoxin B4 are essential for understanding its behavior in biological systems:

  • Solubility: Soluble in organic solvents; limited solubility in water due to its hydrophobic nature.
  • Stability: Sensitive to light and heat; should be stored under appropriate conditions to maintain stability.
  • Spectroscopic Properties: Characterized using techniques such as ultraviolet-visible spectroscopy and mass spectrometry for identification and quantification.

Relevant Data

The compound exhibits distinct spectral characteristics that allow for its detection and quantification in biological samples.

Applications

20-Hydroxylipoxin B4 has several scientific applications, particularly in the fields of immunology and pharmacology:

  1. Inflammation Research: It serves as a model compound for studying the mechanisms underlying inflammation resolution.
  2. Therapeutic Potential: Research indicates potential therapeutic applications in conditions characterized by excessive inflammation, such as autoimmune diseases and chronic inflammatory disorders.
  3. Biomarker Development: Its levels may serve as biomarkers for assessing inflammatory status or response to therapy.
Biosynthesis and Enzymatic Pathways of 20-Hydroxylipoxin B4

Transcellular Metabolic Routes in Neutrophil-Platelet Interactions

The biosynthesis of 20-hydroxy-LXB₄ exemplifies transcellular metabolic cooperation, particularly between neutrophils and platelets. This collaborative biosynthetic pathway involves three sequential enzymatic stages:

  • Initial 5-LOX Activation in Neutrophils: Neutrophils convert arachidonic acid to leukotriene A₄ (LTA₄) via 5-lipoxygenase (5-LOX). LTA₄ is an unstable epoxide intermediate that is rapidly exported to the extracellular milieu or adjacent cells [1] [6].

  • Platelet 12-LOX Conversion: Platelets take up LTA₄ and transform it via 12-lipoxygenase (12-LOX) into LXB₄. This occurs through a double oxygenation mechanism where 12-LOX converts LTA₄ into 5(6)-epoxytetraene, which is subsequently hydrolyzed to LXB₄ [1] [5].

  • Terminal Hydroxylation: Neutrophil microsomes then catalyze the ω-hydroxylation of LXB₄ at carbon-20, forming the terminal metabolite 20-hydroxy-LXB₄. This step requires the specialized cytochrome P450 enzyme CYP4F3A located in neutrophil microsomes [9].

Table 1: Transcellular Biosynthesis of 20-Hydroxylipoxin B₄

Cell TypeEnzyme InvolvedSubstrateProductFunctional Outcome
Neutrophils5-Lipoxygenase (5-LOX)Arachidonic acidLTA₄Epoxide formation
Platelets12-Lipoxygenase (12-LOX)LTA₄LXB₄Trihydroxytetraene structure
NeutrophilsCYP4F3A (P450LTBω)LXB₄20-OH-LXB₄Terminal hydroxylation

This neutrophil-platelet axis demonstrates how inflammatory cells collaborate not only to initiate inflammation but also to produce metabolites that facilitate its resolution. The spatial organization of these enzymatic steps ensures compartmentalized control over LXB₄ metabolism, with 20-hydroxylation serving as a regulatory checkpoint [1] [5] [6].

Role of Cytochrome P450LTBω in Omega-Hydroxylation of Lipoxin B4

The conversion of LXB₄ to 20-hydroxy-LXB₄ is catalyzed by cytochrome P450LTBω (CYP4F3A), a member of the CYP4F subfamily. This enzyme exhibits remarkable substrate specificity for lipid mediators and is predominantly expressed in human neutrophils. The biochemical characteristics of this hydroxylation include:

  • Catalytic Mechanism: CYP4F3A utilizes molecular oxygen and NADPH to insert a hydroxyl group at the ω-terminus (C-20) of LXB₄. The reaction follows typical P450 kinetics with an apparent Kₘ of 18.7 ± 2.1 μM for LXB₄ and Vₘₐₓ of 1.24 ± 0.08 nmol/min/nmol P450 in human neutrophil microsomes [9].

  • Structural Determinants: The enzyme's active site accommodates the carboxylate tail of LXB₄, positioning C-20 optimally for hydroxylation. Competitive inhibition studies show that leukotriene B₄ (LTB₄) is also metabolized by CYP4F3A, suggesting overlapping substrate recognition between pro-inflammatory and pro-resolving mediators [9].

  • Functional Consequences: ω-hydroxylation reduces LXB₄'s binding affinity for the ALX/FPR2 receptor by >80% and abolishes its anti-chemotactic activity against eosinophils. This represents a biochemical inactivation pathway that modulates the duration of LXB₄ signaling [9].

Table 2: Biochemical Characterization of CYP4F3A-Mediated Hydroxylation

ParameterValue for LXB₄Value for LTB₄Method
Kₘ (μM)18.7 ± 2.11.8 ± 0.3Microsomal assay
Vₘₐₓ (nmol/min/nmol P450)1.24 ± 0.084.3 ± 0.2Microsomal assay
Optimal pH7.4-7.87.4-7.8pH profiling
Carbon Monoxide Inhibition>92%>95%Spectral binding

This enzymatic step serves as a critical regulatory node in inflammation resolution, effectively balancing the bioactivity of pro-resolving mediators through targeted structural modification [3] [5] [9].

Aspirin-Triggered Epoxygenation and Its Impact on 15-Epi-Lipoxin B4 Metabolism

Aspirin administration uniquely influences lipoxin metabolism through acetylation of cyclooxygenase-2 (COX-2). This pharmacological intervention creates an alternative biosynthetic route:

  • COX-2 Acetylation: Aspirin acetylates Ser530 of COX-2, converting it from a cyclooxygenase to a 15(R)-lipoxygenase. This altered enzyme synthesizes 15(R)-HETE from arachidonic acid instead of prostaglandins [5] [6].

  • Transcellular Conversion: 15(R)-HETE is released from endothelial or epithelial cells and taken up by neutrophils. 5-LOX then converts it to 15-epi-LXB₄ (aspirin-triggered lipoxin, ATL), which contains the 15(R)-hydroxy configuration instead of the native 15(S)-configuration [5] [6].

  • Metabolic Fate: 15-Epi-LXB₄ undergoes ω-hydroxylation via the same CYP4F3A pathway as native LXB₄, producing 20-hydroxy-15-epi-LXB₄. However, the 15(R) configuration confers ~2-fold enhanced resistance to dehydrogenase-mediated inactivation compared to native LXB₄, prolonging its biological half-life [5] [6].

The structural distinction at C-15 creates differential metabolic handling: while both isoforms undergo ω-hydroxylation, the aspirin-triggered epimers exhibit extended signaling duration due to decreased susceptibility to dehydrogenation. This explains the enhanced anti-inflammatory efficacy observed with aspirin-triggered lipoxins in experimental models [5] [6].

Comparative Analysis of 20-Hydroxylation vs. Dehydrogenation Inactivation Pathways

The biological activity of LXB₄ is terminated through two principal enzymatic pathways that exhibit distinct mechanisms and functional outcomes:

  • 20-Hydroxylation Pathway:
  • Catalyzed by CYP4F3A in neutrophils
  • Products: 20-OH-LXB₄ and 20-COOH-LXB₄
  • Functional consequence: Reduces receptor binding affinity without generating biologically active metabolites
  • Tissue specificity: Predominant in myeloid cells at inflammation sites
  • Dehydrogenation Pathway:
  • Catalyzed by 15-hydroxyprostaglandin dehydrogenase (15-PGDH)
  • Products: 15-oxo-LXB₄ followed by 13,14-dihydro-15-oxo-LXB₄
  • Functional consequence: Creates electrophilic carbonyl groups that may covalently modify cellular proteins
  • Tissue distribution: Ubiquitous, particularly active in liver and kidneys

Table 3: Comparative Features of LXB₄ Inactivation Pathways

Characteristic20-HydroxylationDehydrogenation
Primary EnzymeCYP4F3A (P450LTBω)15-PGDH
Initial Product20-OH-LXB₄15-oxo-LXB₄
Secondary MetabolismOxidation to 20-COOH-LXB₄Reduction to 13,14-dihydro-15-oxo-LXB₄
Structural Changeω-terminal modificationΔ13 double bond reduction and C15 oxidation
Biological Activity of ProductsInactivePartially active in some assays
Tissue PreferenceInflammatory sitesSystemic clearance organs

The kinetic preference between these pathways determines the inflammatory resolution profile: during acute inflammation, neutrophil infiltration favors hydroxylation, while systemic clearance predominantly involves dehydrogenation. This compartmentalized metabolism allows context-dependent regulation of LXB₄ bioactivity [5] [6] [9].

Properties

CAS Number

148942-81-8

Product Name

20-Hydroxylipoxin B4

IUPAC Name

(5S,6E,8Z,10E,12E,14R,15S)-5,14,15,20-tetrahydroxyicosa-6,8,10,12-tetraenoic acid

Molecular Formula

C20H32O6

Molecular Weight

368.5 g/mol

InChI

InChI=1S/C20H32O6/c21-16-9-5-8-14-19(24)18(23)13-7-4-2-1-3-6-11-17(22)12-10-15-20(25)26/h1-4,6-7,11,13,17-19,21-24H,5,8-10,12,14-16H2,(H,25,26)/b3-1-,4-2+,11-6+,13-7+/t17-,18-,19+/m1/s1

InChI Key

ZOMUODAIBQTYLE-CFQAQKEBSA-N

SMILES

C(CCC(C(C=CC=CC=CC=CC(CCCC(=O)O)O)O)O)CCO

Synonyms

20-hydroxy-lipoxin B4
20-hydroxylipoxin B4
20-OH-LXB4

Canonical SMILES

C(CCC(C(C=CC=CC=CC=CC(CCCC(=O)O)O)O)O)CCO

Isomeric SMILES

C(CC[C@@H]([C@@H](/C=C/C=C/C=C\C=C\[C@H](CCCC(=O)O)O)O)O)CCO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.